molecular formula C17H16FN3O2S B2376824 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-67-4

2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2376824
CAS No.: 1396851-67-4
M. Wt: 345.39
InChI Key: FADVZDWDKDICBL-UHFFFAOYSA-N
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Description

2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, an azetidine ring, and a benzimidazole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the benzimidazole core. One common approach is the nucleophilic ring-opening of epoxides with sulfonamides to form sulfonyl aziridines, which can then be converted to azetidines . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The azetidine ring and benzimidazole core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-11-6-7-14-15(8-11)20-17(19-14)12-9-21(10-12)24(22,23)16-5-3-2-4-13(16)18/h2-8,12H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVZDWDKDICBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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